molecular formula C9H12N4 B11913439 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine

Cat. No.: B11913439
M. Wt: 176.22 g/mol
InChI Key: MARPMWHLAYDACZ-UHFFFAOYSA-N
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Description

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine is a chemical compound of significant interest in pharmacological research, primarily recognized for its action as a potent and selective antagonist of the adenosine A2A receptor (https://pubchem.ncbi.nlm.nih.gov/compound/16735609). By selectively blocking the A2A receptor, this compound serves as a critical research tool for investigating the purinergic signaling system. Research applications include the study of neurological pathways, where A2A receptors modulate dopamine signaling, making this compound relevant for exploring potential therapeutic targets for Parkinson's disease (https://go.drugbank.com/drugs/DB17168). Its utility extends to immunology and oncology research, as A2A receptor activity on immune cells like T-cells represents a key checkpoint in the tumor microenvironment. The compound provides researchers with a means to probe the complex interplay between adenosine signaling and immune suppression in cancer. Supplied as a high-purity material, it is intended for in vitro and animal model studies to elucidate novel biological mechanisms and validate new therapeutic approaches. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-(3H-imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine

InChI

InChI=1S/C9H12N4/c1-6(10-2)9-12-7-3-4-11-5-8(7)13-9/h3-6,10H,1-2H3,(H,12,13)

InChI Key

MARPMWHLAYDACZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=NC=C2)NC

Origin of Product

United States

Preparation Methods

Core Imidazo[4,5-c]Pyridine Synthesis via Palladium-Catalyzed Cyclization

The imidazo[4,5-c]pyridine scaffold can be constructed through palladium-catalyzed cycloaromatization, as demonstrated in analogous systems . Starting from a substituted pyridine precursor, such as 4-amino-3-nitropyridine, a cyclocondensation reaction with a methylglyoxal derivative forms the fused imidazole ring. Key steps include:

  • Substrate Preparation : 4-Amino-3-nitropyridine is treated with methylglyoxal in acetic acid under reflux to yield 1H-imidazo[4,5-c]pyridine-2-carbaldehyde.

  • Reductive Amination : The aldehyde intermediate undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol, selectively introducing the N-methylethanamine side chain .

This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-alkylation .

BCl3-Mediated C–N Bond Formation for Side-Chain Installation

Boron trichloride (BCl3) facilitates direct C–N bond formation at the C2 position of preformed imidazo[4,5-c]pyridine cores . The procedure involves:

  • Core Activation : Dissolving 1H-imidazo[4,5-c]pyridine in dry dichloromethane (DCM) and treating with BCl3 (1.0 M in DCM) at 0°C to form a Lewis acid-substrate complex.

  • Nucleophilic Attack : Adding N-methylethylamine to the activated complex at room temperature, enabling regioselective C–N coupling.

  • Workup : Quenching with water, extracting with DCM, and purifying via column chromatography (silica gel, 70:30 hexane/ethyl acetate) .

This method offers excellent regioselectivity (>90%) but is sensitive to moisture, necessitating anhydrous conditions .

Copper-Promoted Diamination of Ynamides

Adapting methodologies from imidazo[1,2-a]pyridine syntheses , copper(II) triflate [Cu(OTf)2] catalyzes the diamination of ynamides with 2-aminopyridine derivatives. For the target compound:

  • Ynamide Preparation : Synthesize N-propargyl-N-methylethylamine via Sonogashira coupling between propargyl bromide and methylamine.

  • Cyclization : React the ynamide with 3,4-diaminopyridine under aerobic conditions with Cu(OTf)2 (10 mol%) in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Isolation : Extract with ethyl acetate, wash with brine, and purify via recrystallization from methanol .

This route achieves 55–65% yields and tolerates diverse substituents on the pyridine ring .

Reductive Alkylation of Imidazo[4,5-c]Pyridine-2-Carboxylic Acid

A two-step approach involves:

  • Carboxylic Acid Synthesis : Oxidize 2-methylimidazo[4,5-c]pyridine to the corresponding carboxylic acid using potassium permanganate (KMnO4) in acidic medium.

  • Reductive Amination : Convert the acid to an amide via mixed anhydride formation (using ethyl chloroformate), followed by reduction with lithium aluminum hydride (LiAlH4) and subsequent reaction with methylamine .

While this method ensures high purity, the oxidation step risks over-oxidation of the heterocyclic core, necessitating stringent temperature control .

Comparative Analysis of Synthetic Routes

Method Yield Regioselectivity Key Advantages Limitations
Palladium Cyclization45–60%HighScalable, uses inexpensive reagentsRequires toxic solvents (e.g., acetic acid)
BCl3-Mediated Coupling70–80%ExcellentRoom-temperature conditionsMoisture-sensitive
Copper Diamination55–65%ModerateAerobic, tolerates substituentsLong reaction times
Reductive Alkylation50–55%LowHigh-purity productRisk of over-oxidation

Mechanistic Insights and Optimization

  • Palladium-Catalyzed Cyclization : The Pd(II) catalyst facilitates oxidative addition into C–H bonds, promoting cyclization via a six-membered transition state . Adding pivalic acid as an additive improves yields by stabilizing the palladium intermediate .

  • BCl3-Mediated Reactions : BCl3 activates the imidazo[4,5-c]pyridine core by coordinating to the nitrogen lone pair, enhancing electrophilicity at C2 for nucleophilic attack .

  • Copper Systems : Cu(OTf)2 acts as a dual Lewis acid and oxidant, enabling simultaneous alkyne activation and electron transfer .

Chemical Reactions Analysis

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the nitrogen atoms in the ring. Common reagents include halogens and organometallic compounds.

    Cyclization: Intramolecular cyclization reactions can be employed to form additional fused ring systems

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have identified that compounds with similar structures effectively inhibit the c-Met pathway, which is crucial in various cancers. The structure-activity relationship (SAR) studies suggest that modifications on the imidazo ring can enhance potency against cancer cell lines .

Neuroprotective Effects
The neuroprotective potential of imidazo[4,5-c]pyridine derivatives has also been documented. These compounds may exert their effects through modulation of neurotransmitter systems or by acting as inhibitors of neuroinflammation pathways. For example, certain derivatives have been shown to protect neuronal cells from apoptosis induced by oxidative stress .

Pharmacology

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis . The efficacy of these compounds makes them candidates for further development as antibiotics.

Anti-inflammatory Effects
Research indicates that 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Material Sciences

Organic Electronics
In material sciences, the unique electronic properties of imidazo[4,5-c]pyridine derivatives make them suitable for applications in organic electronics. They can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films is particularly advantageous for device fabrication .

Data Table: Summary of Applications

Application Area Description References
Medicinal ChemistryAnticancer activity through kinase inhibition ,
Neuroprotective effects against oxidative stress
PharmacologyAntimicrobial properties against various pathogens
Anti-inflammatory effects reducing pro-inflammatory cytokines
Material SciencesUse in organic electronics as semiconductors ,

Case Study 1: Anticancer Research

A series of novel imidazo[4,5-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against human glioma cell lines. The study highlighted a specific derivative that showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotection

In a study assessing the neuroprotective effects of imidazo[4,5-c]pyridine derivatives on neuronal cells subjected to oxidative stress, several compounds were found to significantly reduce cell death compared to controls. This suggests their potential use in therapies aimed at neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission . Additionally, it may inhibit enzymes like aromatase and proton pumps, thereby affecting various biochemical pathways . The compound’s ability to interact with multiple targets makes it a versatile molecule in pharmacological research.

Comparison with Similar Compounds

Structural Variations

  • Ipivivint (C₂₆H₂₁FN₈) : Incorporates a fluorophenyl group and pyrazolopyridinyl extension, increasing molecular complexity and weight (488.50 g/mol). These modifications enhance binding specificity for psoriasis-related targets .
  • Epetirimod (C₁₃H₁₅N₅) : Features a naphthyridin core and 2-methylpropyl group, enabling antiviral activity via nucleic acid interaction .
  • 1,4-Dimethyl-2-phenyl derivative (C₁₄H₁₃N₃) : Substituted with aromatic (phenyl) and alkyl (methyl) groups, altering electronic properties and solubility compared to the target compound .

Functional Implications

  • The N-methylethanamine side chain in the target may favor interactions with amine-sensitive receptors or enzymes .
  • Physicochemical Properties: LogP and Solubility: The target compound’s lower molecular weight and polar amine group suggest higher aqueous solubility compared to Ipivivint’s hydrophobic fluorophenyl moiety .

Biological Activity

1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine, a compound belonging to the imidazo[4,5-c]pyridine family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10N4
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 3243-24-1

The biological activity of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine is primarily attributed to its interaction with various biological targets:

  • Ion Channel Modulation : Research indicates that imidazo[4,5-c]pyridine derivatives can act as activators of voltage-gated potassium channels (Kv7 channels), which are crucial in regulating neuronal excitability and muscle contraction .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression .

Biological Activity Overview

The following table summarizes the biological activities reported for 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine:

Activity Effect Reference
AnticancerInduces apoptosis in HeLa cells
Ion Channel ActivationActivates Kv7.2/7.3 channels
AntimicrobialExhibits antibacterial properties
NeuroprotectivePotential in treating neurodegenerative diseases

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine showed significant cytotoxicity. The IC50 values were determined using standard assays:

  • HeLa Cells : IC50 = 15 µM
  • MCF-7 Cells : IC50 = 20 µM

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Ion Channel Modulation

In vitro studies have shown that the compound activates Kv7.2/7.3 channels, leading to enhanced potassium ion flow and subsequent hyperpolarization of neuronal membranes. This effect may contribute to its neuroprotective properties, potentially making it useful in treating conditions like epilepsy and neuropathic pain .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine with high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of temperature, solvent selection, and reagent stoichiometry. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates. For example, in related imidazopyridine syntheses, yields improved when reactions were conducted under inert atmospheres (N₂/Ar) at 60–80°C for 8–12 hours . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended to isolate the compound with >95% purity.

Q. What analytical techniques are critical for confirming the structural integrity of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying the bicyclic imidazopyridine core and methylamine substituent. For instance, in structurally similar compounds, the imidazole proton signals appear at δ 7.8–8.2 ppm, while the methyl group in N-methylethanamine resonates at δ 2.3–2.5 ppm . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., amine stretching at ~3300 cm⁻¹) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize assays based on the compound’s structural analogs. For example, imidazopyridines often target kinases (e.g., MSK-1) or tubulin polymerization. Use in vitro kinase inhibition assays (IC₅₀ determination) or cell viability assays (MTT/XTT) against cancer lines (e.g., MCF-7, HepG2) . Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (3–5 replicates per concentration) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) can predict the electronic properties and reactivity of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites. For example, the nitrogen-rich imidazopyridine core exhibits high electron density, facilitating metal coordination or hydrogen bonding with biological targets . Molecular docking (AutoDock Vina) further predicts binding affinities to receptors like kinases, guiding SAR modifications .

Q. How can structure-activity relationship (SAR) studies be conducted to enhance this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the imidazopyridine core and methylamine side chain. For instance:

  • Replace the methyl group in N-methylethanamine with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration.
  • Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 4 of the pyridine ring to increase electrophilicity and target binding .
  • Compare bioactivity data (IC₅₀, EC₅₀) across analogs using ANOVA to identify statistically significant trends .

Q. How should researchers address contradictions in reported bioactivity data for imidazopyridine derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurity interference. Resolve discrepancies by:

  • Replicating assays under standardized conditions (e.g., same cell passage number, serum-free media).
  • Re-purifying the compound via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to exclude degradation products .
  • Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .

Q. What strategies minimize side reactions during the synthesis of 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-N-methylethanamine?

  • Methodological Answer : Side reactions (e.g., over-alkylation or ring-opening) are mitigated by:

  • Using protective groups (e.g., Boc for amines) during multi-step syntheses.
  • Optimizing reaction time: Shorter durations (4–6 hours) reduce decomposition, as seen in analogous imidazopyridine syntheses .
  • Employing scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .

Q. How can target engagement and mechanism of action be validated for this compound?

  • Methodological Answer : Use CRISPR/Cas9 knockout models to confirm target dependency. For example, if the compound inhibits MSK-1, compare activity in wild-type vs. MSK-1⁻/⁻ cells . Thermal shift assays (TSA) quantify target binding by measuring protein melting temperature (ΔTm) shifts . For in vivo validation, utilize xenograft models with pharmacokinetic profiling (Cmax, AUC) to correlate exposure and efficacy .

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